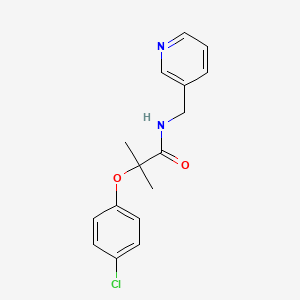![molecular formula C20H24N2O2S B5793765 N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, also known as IPTB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. IPTB is a small molecule that can be synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism, and is often dysregulated in cancer cells. By inhibiting this pathway, this compound may induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and sensitization of cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research involving N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other areas of research, and the investigation of its mechanism of action. Additionally, the use of this compound in animal models and clinical trials may provide valuable insights into its potential as a cancer therapy.
Conclusion
In conclusion, this compound is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its unique biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an interesting compound for further investigation. Future research directions may provide valuable insights into its potential as a cancer therapy and other areas of research.
Synthesemethoden
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide can be synthesized through various methods, including the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine. Another method involves the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine hydrochloride. Both methods have been found to produce this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-[(2-propan-2-ylsulfanylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13(2)21-19(23)15-9-5-7-11-17(15)22-20(24)16-10-6-8-12-18(16)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZRJYTZXUSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)

![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)
![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)
![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)
